![molecular formula C19H21N3O4S2 B2362677 4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 946301-07-1](/img/structure/B2362677.png)
4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . For example, the synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .Molecular Structure Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Applications De Recherche Scientifique
Synthesis and Spectral Analysis
Research has shown significant interest in the synthesis and spectral analysis of derivatives related to "4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine," highlighting their potential biological activities. Studies like those conducted by Khalid et al. (2016) and Rehman et al. (2018) have developed methods for synthesizing N-substituted derivatives and evaluated them for their antibacterial and anticancer properties, respectively. These studies underscore the compound's relevance in drug development, particularly in exploring its therapeutic applications (Khalid et al., 2016; Rehman et al., 2018).
Biological Evaluation
The biological evaluation of derivatives has been a focal point of research, with studies examining their antimicrobial, antifungal, and anticancer activities. For example, the work by Iqbal et al. (2017) and Zaki et al. (2021) investigates the antibacterial potentials of acetamide derivatives bearing the 1,3,4-oxadiazole and piperidine heterocyclic cores, demonstrating moderate to strong activities against various bacterial strains. These findings are significant for identifying new compounds with potential therapeutic applications (Iqbal et al., 2017; Zaki et al., 2021).
Structural Analysis and Drug Design
Further, research by Kumara et al. (2017) and Griffin et al. (2006) into the crystal structure and Hirshfeld surface analysis, as well as computational density functional theory (DFT) calculations, provides insights into the compound's reactive sites and its potential for electrophilic and nucleophilic activities. These studies are crucial for drug design, offering a deeper understanding of the molecular interactions and stability of these compounds (Kumara et al., 2017; Griffin et al., 2006).
Orientations Futures
Mécanisme D'action
Target of Action
1,2,4-oxadiazole derivatives have been reported to have a wide range of biological activities . They have been found to inhibit various enzymes and receptors, which could potentially be the targets of this compound.
Mode of Action
1,2,4-oxadiazole derivatives have been reported to exhibit inhibitory activity against various enzymes . They act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to inhibit the kynurenine pathway, an important metabolic pathway . This inhibition could potentially lead to downstream effects such as the disruption of the production of reactive oxygen and nitrogen species .
Pharmacokinetics
The solubility of 1,2,4-oxadiazole derivatives has been reported to be enhanced, which could potentially improve their bioavailability .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit various biological activities, including anti-infective activities . These activities could potentially result from the inhibition of various enzymes and receptors .
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-2-25-16-7-5-14(6-8-16)18-20-19(26-21-18)15-9-11-22(12-10-15)28(23,24)17-4-3-13-27-17/h3-8,13,15H,2,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNGRGFKPCJIIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

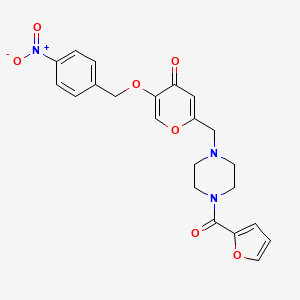
![1-methyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362596.png)
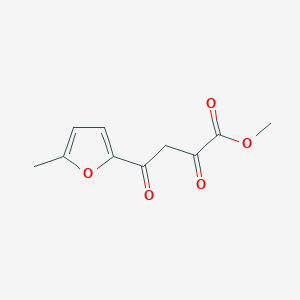

![1'-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2362601.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2,6-dichlorophenyl)sulfanyl]acetate](/img/structure/B2362602.png)


![3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362607.png)
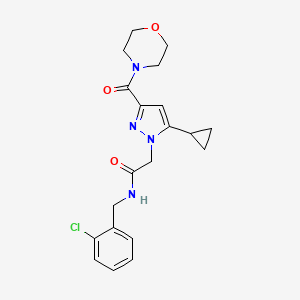
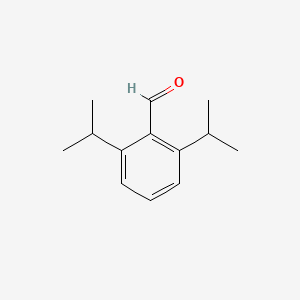
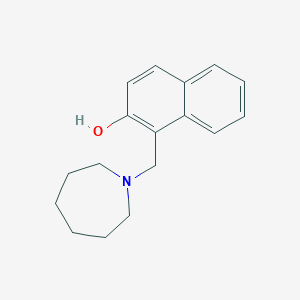

![1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2362617.png)